

In Vivo Validation of DDD100097: A Comparative Analysis of Anti-trypanosomal Activity

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Compound of Interest

Compound Name: DDD100097

Cat. No.: B15562818

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This guide provides a comparative analysis of the in vivo anti-trypanosomal activity of the novel compound **DDD100097** against established treatments for Human African Trypanosomiasis (HAT), also known as sleeping sickness. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapies for this neglected tropical disease.

Executive Summary

DDD100097, a pyrazole sulfonamide inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), has demonstrated partial efficacy in a stage 2 (central nervous system) mouse model of HAT. While not achieving full curative potential in the initial reported studies, its ability to penetrate the blood-brain barrier and exert a biological effect warrants further investigation and optimization. This guide compares the in vivo performance of **DDD100097** with the current first-line oral treatment fexinidazole, the historically used pentamidine, and the combination therapy of nifurtimox-eflornithine (NECT).

Data Presentation: In Vivo Efficacy Comparison

The following table summarizes the in vivo efficacy of **DDD100097** and comparator drugs in mouse models of HAT. It is important to note that direct comparison is challenging due to variations in experimental designs across different studies.

Compound	Mouse Model	Parasite Strain	Dosing Regimen	Efficacy (Cure Rate)	Citation
DDD100097	Stage 2 (CNS)	T. b. brucei GVR35	100 mg/kg, b.i.d., p.o. for 8-10 days	Partially effective (1/5 mice cured)	[1]
Fexinidazole	Acute	T. b. rhodesiense STIB900	100 mg/kg/day, p.o. for 4 days	100%	[2]
Chronic (CNS)	T. b. brucei GVR35	200 mg/kg/day, p.o. for 5 days	100%	[2]	
Chronic (CNS)	T. b. brucei GVR35	100 mg/kg, b.i.d., p.o. for 5 days	100%	[3]	
Pentamidine	Acute	T. b. rhodesiense STIB900	5 mg/kg/day, i.p. for 4 days	Partially effective (relapse in 2/4 mice)	[4]
Nifurtimox-Eflornithine (NECT)	Human Clinical Trial (Stage 2)	T. b. gambiense	N/A	96.5%	

Note: b.i.d. - bis in die (twice a day); p.o. - per os (orally); i.p. - intraperitoneally; CNS - Central Nervous System. Efficacy for NECT is from human clinical trials and is not directly comparable to preclinical mouse model data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on established practices for in vivo assessment of anti-trypansomal compounds.

Stage 2 (CNS) Mouse Model of Human African Trypanosomiasis

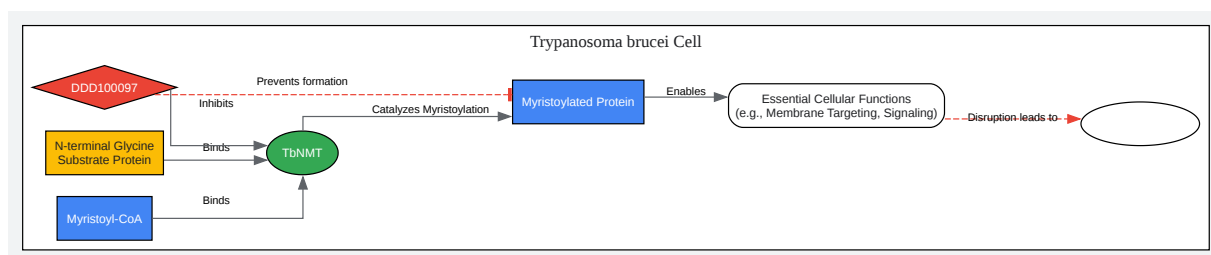
This model is designed to assess the efficacy of compounds against trypanosomes that have crossed the blood-brain barrier, mimicking the late stage of HAT.

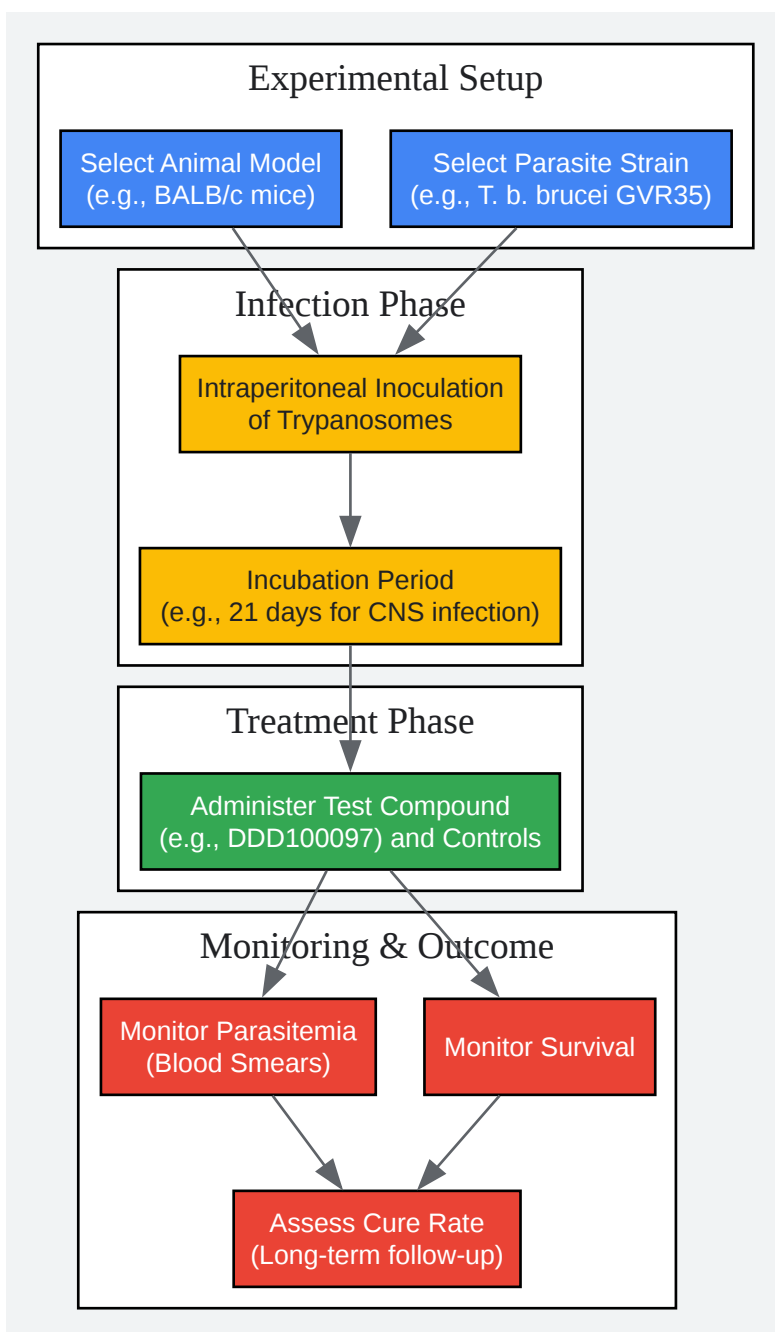
- **Animal Model:** Female BALB/c mice are commonly used.
- **Parasite Strain:** Trypanosoma brucei brucei GVR35 is a well-established strain for inducing a chronic infection that progresses to the CNS.
- **Infection:** Mice are infected intraperitoneally (i.p.) with 2×10^4 bloodstream form trypanosomes.
- **Confirmation of CNS Infection:** Treatment is typically initiated 17 to 21 days post-infection, allowing sufficient time for the parasites to establish a CNS infection.
- **Drug Administration:**
 - **DDD100097** and Fexinidazole (Oral): Compounds are formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water) and administered by oral gavage.
 - Pentamidine (Intraperitoneal): The compound is dissolved in sterile saline for i.p. injection.
- **Dosing Regimen:** The specific dosing schedule (e.g., mg/kg, frequency, and duration) is followed as outlined in the data table.
- **Monitoring and Outcome Assessment:**
 - **Parasitemia:** Blood is collected from the tail vein at regular intervals to monitor the presence and number of trypanosomes using a hemocytometer.
 - **Survival:** Mice are monitored daily for signs of disease progression and survival is recorded.
 - **Cure:** A mouse is considered cured if no parasites are detected in the blood up to 180 days post-treatment. Relapses are noted.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of N-Myristoyltransferase (NMT) Inhibitors

The primary molecular target of **DDD100097** is *Trypanosoma brucei* N-myristoyltransferase (TbNMT). This enzyme plays a crucial role in the parasite by attaching a myristoyl group to the N-terminal glycine of a range of proteins. This modification is essential for their proper localization and function, including roles in signal transduction and protein trafficking. Inhibition of TbNMT disrupts these vital cellular processes, leading to parasite death.





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References

- 1. Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Myristoyltransferase inhibitors as new leads to treat sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Pharmacokinetics, Trypanosoma brucei gambiense Efficacy, and Time of Drug Action of DB829, a Preclinical Candidate for Treatment of Second-Stage Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
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